Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate
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Overview
Description
Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate is an organic compound that belongs to the class of phosphonates. It is characterized by the presence of a diethoxyphosphoryl group and a pivalamido group attached to an ethyl acetate backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. The reaction conditions often include heating the reactants in the presence of a solvent like toluene .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. The reaction mixture is passed through a heated coil, and the product is collected and purified using distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Scientific Research Applications
Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate involves its interaction with various molecular targets. The diethoxyphosphoryl group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological macromolecules, thereby altering their function .
Comparison with Similar Compounds
- Triethyl phosphonoacetate
- Diethyl benzylphosphonate
- Diethyl ethoxycarbonylmethylphosphonate
Comparison: Ethyl 2-(diethoxyphosphoryl)-2-pivalamidoacetate is unique due to the presence of the pivalamido group, which imparts steric hindrance and affects its reactivity. Compared to similar compounds, it exhibits distinct chemical behavior and biological activity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C13H26NO6P |
---|---|
Molecular Weight |
323.32 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-(2,2-dimethylpropanoylamino)acetate |
InChI |
InChI=1S/C13H26NO6P/c1-7-18-11(15)10(14-12(16)13(4,5)6)21(17,19-8-2)20-9-3/h10H,7-9H2,1-6H3,(H,14,16) |
InChI Key |
GGGQKGZJSSCVAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC(=O)C(C)(C)C)P(=O)(OCC)OCC |
Origin of Product |
United States |
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